![molecular formula C9H16N2 B1450715 1-(ビシクロ[1.1.1]ペンタン-1-イル)ピペラジン CAS No. 2167346-89-4](/img/structure/B1450715.png)
1-(ビシクロ[1.1.1]ペンタン-1-イル)ピペラジン
概要
説明
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. It is a bicyclic amine derivative, featuring a bicyclo[1.1.1]pentane ring attached to a piperazine moiety
科学的研究の応用
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
Mode of Action
The mode of action of 1-(Bicyclo[11It is known that the bicyclo[111]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This suggests that the compound may interact with its targets in a manner similar to these groups.
Biochemical Pathways
The biochemical pathways affected by 1-(Bicyclo[11It is known that chemoselective c-c bond cleavages of reactive bicyclo[111]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage . This suggests that the compound may affect pathways involving these reactions.
Pharmacokinetics
The ADME properties of 1-(Bicyclo[11It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the compound may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 1-(Bicyclo[11It is known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . This suggests that the compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Bicyclo[11It is known that the compound has a storage temperature of 4 degrees celsius . This suggests that the compound may be sensitive to temperature and other environmental conditions.
生化学分析
Biochemical Properties
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclobutanone derivatives through base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage
Cellular Effects
The effects of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with bioisosteres of the phenyl ring can mimic the para-substituted phenyl ring in biologically active compounds . This can lead to changes in cellular responses and functions, making it a valuable tool in cellular biology studies.
Molecular Mechanism
At the molecular level, 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to undergo chemoselective C-C bond cleavage is a key aspect of its molecular mechanism . This property allows it to participate in various biochemical pathways and reactions, making it a versatile compound in molecular biology.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine over time are important factors in laboratory settings. Studies have shown that the compound remains stable under normal storage conditions but may degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects for accurate experimental results.
Dosage Effects in Animal Models
The effects of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems.
Transport and Distribution
The transport and distribution of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)3 to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection and reduction steps yield the desired compound.
Industrial Production Methods: Industrial production of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine typically involves scaling up the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperazine derivatives, depending on the specific reagents and conditions used.
類似化合物との比較
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine is unique due to its bicyclic structure, which sets it apart from other piperazine derivatives. Similar compounds include other bicyclic amines and piperazine derivatives, such as 1-(bicyclo[2.2.1]heptan-2-yl)piperazine and 1-(bicyclo[3.1.0]hexan-3-yl)piperazine. These compounds share structural similarities but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-11(4-2-10-1)9-5-8(6-9)7-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWKOUTWIUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167346-89-4 | |
| Record name | 1-{bicyclo[1.1.1]pentan-1-yl}piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


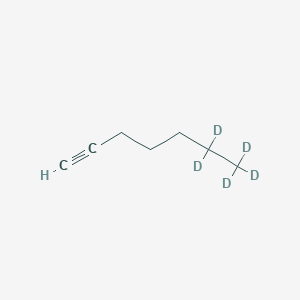
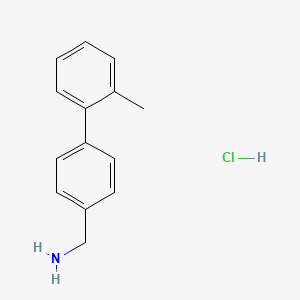
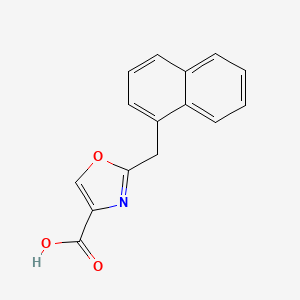
![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
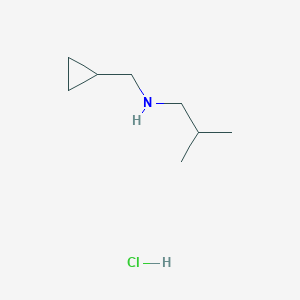
![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
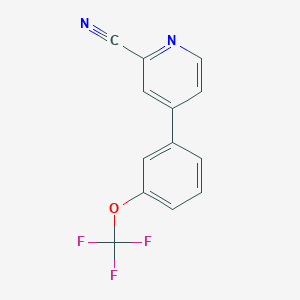
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
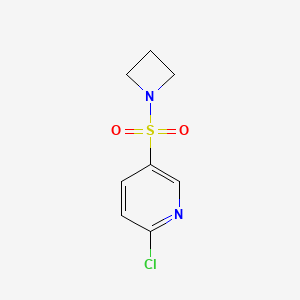
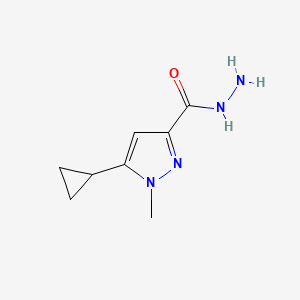
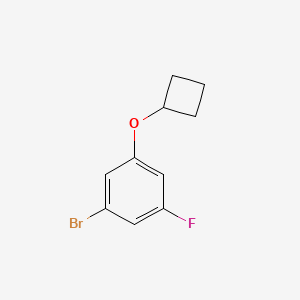
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
